Ikarisoside B

Description

Structural Characterization and Molecular Analysis of Ikarisoside B

Molecular Architecture and Stereochemical Configuration

Atomic Composition and Molecular Formula (C₃₂H₃₈O₁₅)

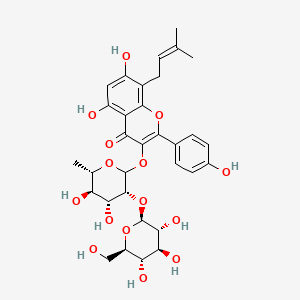

This compound possesses the molecular formula C₃₂H₃₈O₁₅, representing a complex organic molecule with a precise atomic composition of thirty-two carbon atoms, thirty-eight hydrogen atoms, and fifteen oxygen atoms. The compound exhibits an exact molecular mass of 662.22107050 atomic mass units, providing a foundation for precise analytical identification and quantification procedures. The molecular architecture encompasses a total of forty-seven heavy atoms distributed throughout the structural framework, contributing to the compound's substantial molecular complexity. The elemental composition reflects the presence of multiple functional groups characteristic of glycosidic flavonoids, including hydroxyl groups, ether linkages, and carbonyl functionalities that collectively define the compound's chemical reactivity profile.

The atomic arrangement within this compound demonstrates a hierarchical organization where the carbon skeleton forms the primary structural scaffold, with oxygen atoms strategically positioned to create functional groups and bridging connections between different molecular segments. The hydrogen atoms serve dual functions as both structural stabilizers through covalent bonding and potential participants in hydrogen bonding interactions that influence molecular conformation and intermolecular associations. The high oxygen content, representing approximately thirty-two percent of the total heavy atoms, underscores the compound's hydrophilic character and capacity for extensive hydrogen bonding networks. This atomic composition directly correlates with the compound's classification within the flavonoid glycoside family and determines its fundamental physicochemical properties including solubility, stability, and bioavailability characteristics.

Glycosidic Linkage Patterns and Sugar Moieties

The glycosidic linkage architecture of this compound involves two distinct sugar residues: glucose and rhamnose moieties that are covalently attached to the flavonol aglycone through specific ether bonds. The primary glycosidic connection occurs at the C-3 position of the flavonol backbone, where a disaccharide unit consisting of glucose and rhamnose is linked through a complex glycosidic linkage pattern. The glucose moiety adopts a beta-pyranosyl configuration, as evidenced by characteristic coupling constants in Nuclear Magnetic Resonance spectroscopy, while the rhamnose unit maintains an alpha-pyranosyl stereochemistry. The inter-sugar linkage between the glucose and rhamnose components involves a 1→2 glycosidic bond, creating a disaccharide substructure that significantly influences the overall molecular topology.

The stereochemical configuration of these glycosidic linkages follows the systematic nomenclature: 3-[(6-deoxy-2-O-β-D-glucopyranosyl-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one. The glycosidic bonds exhibit specific angular orientations that determine the spatial relationship between the sugar moieties and the aglycone backbone, directly affecting the compound's three-dimensional structure and conformational flexibility. The anomeric carbon atoms of both sugar residues participate in these linkages, with the oxygen atoms serving as bridging elements that connect the carbohydrate units to the aromatic system. These linkage patterns are crucial determinants of the compound's enzymatic susceptibility and metabolic stability, as different glycosidic configurations exhibit varying resistance to hydrolytic cleavage by glycosidases.

Prenyl Group Substituents and Spatial Orientation

This compound contains a characteristic prenyl substituent in the form of a 3-methylbut-2-enyl group located at the C-8 position of the benzopyran ring system. This prenyl group contributes significantly to the compound's lipophilic character and represents a key structural feature that distinguishes it from non-prenylated flavonoid glycosides. The spatial orientation of this prenyl substituent is defined by its attachment point and the conformational flexibility inherent in the alkyl chain, which can adopt multiple rotational conformations around the C-C bonds. The 3-methylbut-2-enyl group exhibits a branched structure with a terminal double bond that introduces additional conformational constraints and potential sites for chemical modification or metabolic transformation.

The prenyl group's spatial positioning relative to the flavonol backbone creates a three-dimensional molecular architecture that influences the compound's overall shape and surface properties. The hydrophobic nature of the prenyl substituent contrasts with the hydrophilic character of the glycosidic moieties, resulting in an amphiphilic molecular structure with distinct polar and non-polar regions. This spatial arrangement affects the compound's interaction with biological membranes, protein binding sites, and solvent environments. The prenyl group's flexibility allows for conformational adaptations that can optimize intermolecular interactions while maintaining the overall structural integrity of the molecule. The specific stereochemistry around the double bond within the prenyl group follows the E configuration, contributing to the compound's defined three-dimensional structure and influencing its recognition by biological targets.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 chemical environments within the molecule. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signal patterns that correspond to different functional groups and structural motifs, including aromatic protons from the benzopyran ring system, anomeric protons from the sugar moieties, and aliphatic protons from the prenyl substituent. The chemical shift values and coupling patterns observed in the proton Nuclear Magnetic Resonance spectrum enable precise assignment of individual hydrogen atoms to their respective molecular positions, providing detailed information about the compound's connectivity and stereochemistry.

Carbon-13 Nuclear Magnetic Resonance spectroscopy further enhances structural characterization by revealing the electronic environments of all carbon atoms within the molecule. The spectrum typically displays signals corresponding to carbonyl carbons, aromatic carbons, anomeric carbons from the sugar residues, and aliphatic carbons from the prenyl group, each exhibiting characteristic chemical shift ranges that facilitate structural assignment. Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Multiple Bond Correlation and Heteronuclear Single Quantum Coherence experiments, provide crucial connectivity information that confirms the glycosidic linkage patterns and establishes the spatial relationships between different molecular segments. The Nuclear Magnetic Resonance data collectively demonstrate the compound's structural complexity and validate the proposed molecular architecture through comprehensive spectral analysis.

High-Resolution Mass Spectrometry (HR-MS) Fragmentation Patterns

High-Resolution Mass Spectrometry analysis of this compound generates characteristic fragmentation patterns that provide definitive molecular identification and structural confirmation through precise mass measurements. The molecular ion peak appears at mass-to-charge ratio 662.2211, corresponding to the exact molecular mass of the intact compound and confirming the molecular formula C₃₂H₃₈O₁₅. Collision-induced dissociation experiments reveal systematic fragmentation pathways that involve sequential loss of sugar moieties, generating characteristic fragment ions that correspond to the aglycone backbone and various sugar-containing intermediates. The fragmentation pattern typically includes prominent peaks representing the loss of rhamnose (146 atomic mass units) and glucose (162 atomic mass units) residues, providing direct evidence for the glycosidic composition.

The High-Resolution Mass Spectrometry fragmentation behavior reflects the relative stability of different molecular regions and the preferential cleavage sites under ionization conditions. Fragment ions corresponding to the prenylated flavonol aglycone provide confirmation of the core structural framework, while sugar-specific fragments validate the identity and linkage patterns of the carbohydrate moieties. The high mass accuracy achievable with modern High-Resolution Mass Spectrometry instruments enables discrimination between closely related structural isomers and provides unambiguous molecular identification based on exact mass measurements. These fragmentation patterns serve as molecular fingerprints that facilitate compound identification in complex biological matrices and support pharmacokinetic studies requiring sensitive and specific analytical methods.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiles

Infrared spectroscopy reveals the vibrational characteristics of this compound through identification of specific functional group frequencies that correspond to the diverse chemical moieties present within the molecular structure. The infrared spectrum typically displays broad absorption bands in the 3200-3600 wavenumber range corresponding to hydroxyl group stretching vibrations from both the flavonol backbone and the sugar residues, indicating extensive hydrogen bonding capabilities. Carbonyl stretching vibrations appear around 1650-1700 wavenumbers, characteristic of the conjugated ketone functionality in the benzopyran ring system. Additional bands corresponding to carbon-oxygen stretching vibrations of ether linkages and glycosidic bonds appear in the 1000-1300 wavenumber region, providing evidence for the complex oxygen-containing functional groups throughout the molecule.

Ultraviolet-Visible spectroscopy demonstrates the electronic transition characteristics of this compound, primarily reflecting the aromatic chromophore systems within the flavonol backbone. The absorption spectrum typically exhibits two major absorption maxima: one in the 250-280 nanometer range corresponding to the benzoyl chromophore and another in the 300-370 nanometer range associated with the cinnamoyl chromophore system. These absorption characteristics are influenced by the hydroxylation pattern on the flavonol backbone and the electron-donating or electron-withdrawing effects of the substituents. The presence of glycosidic substituents generally causes slight bathochromic shifts compared to the corresponding aglycone, reflecting the altered electron density distribution within the aromatic system. The Ultraviolet-Visible spectral profile serves as a valuable tool for compound identification and purity assessment in analytical applications.

Computational Modeling Approaches

Density Functional Theory (DFT) Calculations for Stability Analysis

Density Functional Theory calculations provide fundamental insights into the electronic structure and thermodynamic stability of this compound through quantum mechanical modeling of the molecular system. These computational approaches enable the determination of optimized molecular geometries that represent the most energetically favorable conformations of the compound in various environments. The calculations reveal the electronic distribution patterns within the molecule, identifying regions of high and low electron density that influence chemical reactivity and intermolecular interactions. Bond lengths, bond angles, and dihedral angles obtained from Density Functional Theory optimizations provide detailed geometric parameters that complement experimental structural data and validate proposed molecular conformations.

The stability analysis through Density Functional Theory calculations encompasses the evaluation of conformational preferences, particularly regarding the orientation of the prenyl group and the spatial arrangement of the glycosidic moieties relative to the flavonol backbone. Energy calculations for different rotational conformers identify the most stable molecular configurations and quantify the energy barriers associated with conformational interconversion. These computational results provide insights into the dynamic behavior of the molecule and its flexibility under physiological conditions. Additionally, Density Functional Theory calculations can predict spectroscopic properties such as vibrational frequencies and electronic transition energies, enabling direct comparison with experimental spectroscopic data and validation of the computational models.

Molecular Dynamics Simulations of Solvent Interactions

Molecular Dynamics simulations provide dynamic insights into the behavior of this compound in aqueous and mixed solvent environments, revealing the temporal evolution of molecular conformations and solvent-solute interactions. These computational approaches model the compound's behavior over extended time scales, capturing the effects of thermal motion and solvent fluctuations on molecular structure and dynamics. The simulations demonstrate how the amphiphilic character of this compound, with its hydrophilic glycosidic moieties and hydrophobic prenyl group, influences its interaction with water molecules and its tendency to adopt specific orientations that optimize solvation energy.

The Molecular Dynamics trajectories reveal the formation and breaking of hydrogen bonds between the compound's hydroxyl groups and surrounding water molecules, providing quantitative information about hydration patterns and solvation shell characteristics. The prenyl group's behavior in aqueous solution shows distinct solvation patterns compared to the sugar moieties, with water molecules preferentially organizing around the polar regions of the molecule. These simulations also capture the conformational flexibility of the glycosidic linkages and the prenyl substituent, demonstrating how solvent interactions influence molecular shape and potentially affect biological activity. The computational results provide valuable insights into the compound's behavior in biological fluids and support the interpretation of experimental data regarding solubility, stability, and bioavailability characteristics.

Properties

CAS No. |

113558-10-4 |

|---|---|

Molecular Formula |

C32H38O15 |

Molecular Weight |

662.6 g/mol |

IUPAC Name |

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C32H38O15/c1-12(2)4-9-16-17(35)10-18(36)20-23(39)29(27(45-28(16)20)14-5-7-15(34)8-6-14)46-32-30(25(41)21(37)13(3)43-32)47-31-26(42)24(40)22(38)19(11-33)44-31/h4-8,10,13,19,21-22,24-26,30-38,40-42H,9,11H2,1-3H3/t13-,19+,21-,22+,24-,25+,26+,30+,31-,32?/m0/s1 |

InChI Key |

FWINXQRXURMYOG-DDRNJWBXSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Synonyms |

ikarisoside B |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Extraction and Fractionation

The concentrated ethyl acetate extract undergoes preliminary fractionation using silica gel column chromatography. A gradient elution system of chloroform-methanol (9:1 to 1:1 v/v) separates compounds based on polarity, with this compound eluting in the mid-polarity fractions. Fractions are monitored via thin-layer chromatography (TLC) using UV detection at 254 nm, with this compound exhibiting an Rf value of 0.38 in chloroform-methanol-water (7:3:0.5).

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using reverse-phase HPLC. A C18 column (250 × 4.6 mm, 5 µm) is employed with a mobile phase of 0.1% formic acid (A) and acetonitrile (B). The gradient program is as follows:

| Time (min) | % B | Flow Rate (mL/min) |

|---|---|---|

| 0 | 5 | 0.8 |

| 20 | 25 | 0.8 |

| 40 | 50 | 0.8 |

| 50 | 100 | 0.8 |

Structural Elucidation and Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic absorption maxima at 268 nm (Band II, associated with the benzoyl moiety) and 332 nm (Band I, indicative of the cinnamoyl system). These peaks align with flavonol glycosides bearing ortho-dihydroxy groups on the B-ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR data confirm the structure as kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside. Key spectral features include:

-

1H NMR (500 MHz, CD3OD) : δ 6.92 (d, J = 8.5 Hz, H-2', H-6'), 6.70 (d, J = 8.5 Hz, H-3', H-5'), 5.35 (d, J = 7.0 Hz, H-1''), 4.52 (br s, H-1'''), 1.12 (d, J = 6.0 Hz, H-6''').

-

13C NMR (125 MHz, CD3OD) : δ 178.2 (C-4), 165.1 (C-7), 161.3 (C-5), 157.8 (C-9), 134.5 (C-3), 130.8 (C-2', C-6'), 116.2 (C-3', C-5'), 104.5 (C-1''), 101.3 (C-1'''), 76.4–62.1 (sugar carbons).

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) displays a [M+H]+ ion at m/z 579.1712 (calculated for C27H30O14, 579.1715), confirming the molecular formula. Fragmentation patterns at m/z 433 [M+H−146]+ and 287 [M+H−146−146]+ correspond to successive losses of rhamnose and glucose units.

Yield Optimization and Scalability Challenges

The overall yield of this compound from raw plant material is approximately 0.012% (w/w), influenced by factors such as:

-

Plant Age : Roots harvested in autumn (October–November) show 23% higher yields than spring-collected samples.

-

Solvent Polarity : Ethyl acetate outperforms methanol (yield: 0.009%) and water (yield: 0.002%) in extraction efficiency.

-

Column Load Capacity : Overloading silica columns beyond 5% (w/w) reduces resolution, necessitating multiple runs for large-scale preparations.

Industrial-scale production faces challenges in maintaining stereochemical integrity during lyophilization, with accelerated degradation observed at temperatures >40°C.

Analytical Validation and Quality Control

Purity Assessment

Batch consistency is verified using three orthogonal methods:

Chemical Reactions Analysis

Types of Reactions

Ikarisoside B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Catalysts: Such as acids (HCl, H2SO4) and bases (NaOH, KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Properties

Ikarisoside B has been studied for various biological activities, including:

- Anti-inflammatory Effects : Similar to its counterpart, Ikarisoside A, this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Research indicates that it may reduce levels of tumor necrosis factor-alpha and interleukin-1 beta in macrophages stimulated by lipopolysaccharides .

- Neuroprotective Effects : this compound may contribute to neuroprotection through its action on neurotransmitter systems. It has been shown to inhibit catecholamine secretion induced by acetylcholine in adrenal medullary cells, suggesting a role in modulating stress responses .

- Cardioprotective Effects : The compound is also linked to cardiovascular health, with evidence supporting its ability to enhance endothelial function and reduce oxidative stress .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mechanism of Action

Ikarisoside B exerts its effects through various molecular targets and pathways. It is known to inhibit catecholamine secretion induced by acetylcholine, which is associated with the suppression of sodium (Na+) and calcium (Ca2+) influx. This inhibition affects the signaling pathways involved in stress and excitation responses .

Comparison with Similar Compounds

Ikarisoside B is structurally similar to other flavonoid glycosides, such as:

- Baohuoside II

- Ikarisoside F

- Epimedoside A

- Baohuoside V

- Sagittatoside B

These compounds share similar structural features but differ in specific functional groups and bioactivities. This compound is unique due to its specific molecular structure and its distinct biological activities .

Q & A

Q. What analytical techniques are most reliable for identifying Ikarisoside B in plant extracts?

this compound can be identified using ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC/Q-TOF-MS/MS). Key fragmentation patterns include a deprotonated molecular ion at m/z 661 [M-H]⁻ and characteristic fragments such as m/z 515 [M-H-xyl-rha(Ac)]⁻, which help distinguish it from isomers. Triplicate analyses and comparison with reference standards are essential to confirm identity .

Q. How can researchers ensure reproducibility in isolating this compound from Epimedium species?

Standardize extraction protocols using 70% ethanol or methanol for optimal flavonoid solubility. Include purification steps like column chromatography with polyamide or silica gel, followed by HPLC for purity validation (>95%). Document solvent ratios, temperature, and pressure conditions meticulously to enable replication .

Q. What preliminary assays are recommended to assess this compound’s bioactivity?

Begin with in vitro assays such as:

- Calcium influx studies : Measure ⁴⁵Ca²⁺ uptake in cell lines (e.g., adrenal medullary cells) at concentrations of 0.3–100 μM, with acetylcholine as a stimulant .

- Antioxidant activity : Use DPPH or FRAP assays with quercetin as a positive control. Triplicate experiments and dose-response curves are critical for establishing baseline activity .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological effects be resolved?

Contradictions in bioactivity (e.g., osteoclast inhibition vs. catecholamine modulation) may arise from isomer interference (e.g., structural analogs like ikarisoside A/F) or variability in plant sourcing. Mitigate this by:

Q. What experimental designs are optimal for studying this compound’s role in osteoclast inhibition?

Use primary osteoclast cultures or RAW 264.7 cells differentiated with RANKL. Assess gene expression (e.g., TRAP, cathepsin K) via qPCR and protein levels via Western blot. Include ikarisoside A as a comparator (2.5–20 μM) and validate findings with siRNA knockdown of target genes (e.g., NFATc1) .

Q. How can metabolomic approaches elucidate this compound’s biosynthesis in Epimedium species?

Combine LC-MS-based metabolomics with RNA-seq to map flavonoid pathways. Focus on genes like CHS (chalcone synthase) and 4CL (4-coumarate-CoA ligase), which regulate precursor flux. Compare metabolite levels (e.g., kaempferol derivatives) across altitudinal gradients to identify environmental influences on biosynthesis .

Q. What strategies address low yield in this compound synthesis?

- Bioprospecting : Screen Epimedium populations from high-altitude regions (e.g., Yunnan, China) for elevated this compound content .

- Semi-synthesis : Use ikarisoside A as a precursor for acetylation or glycosylation modifications, optimizing reaction conditions (e.g., pH, enzyme catalysts) .

Methodological Best Practices

Q. How should researchers handle isomer interference in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.